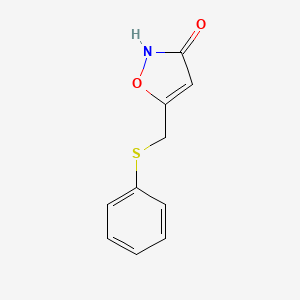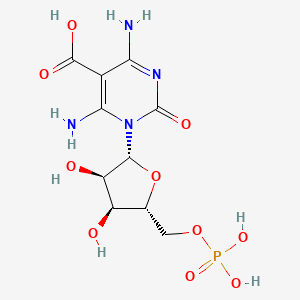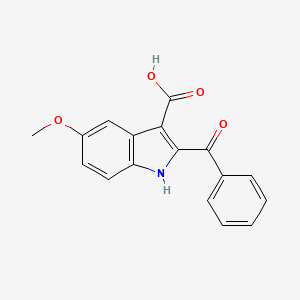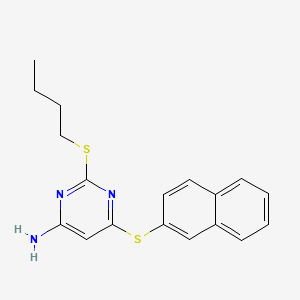
5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrimidinone core substituted with a chlorophenylsulfinyl group, a dimethylamino group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the Chlorophenylsulfinyl Group: This is achieved through a sulfoxidation reaction where a chlorophenyl group is introduced and subsequently oxidized to form the sulfinyl group.
Methylation: The final step involves the methylation of the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
5-((4-Chlorophenyl)sulfonyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfone group instead of a sulfinyl group.
5-((4-Chlorophenyl)thio)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
19807-96-6 |
|---|---|
Fórmula molecular |
C13H14ClN3O2S |
Peso molecular |
311.79 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-11(12(18)16-13(15-8)17(2)3)20(19)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16,18) |
Clave InChI |
UXDAYXPLQJQQQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N(C)C)S(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)


![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)

![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)


![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
